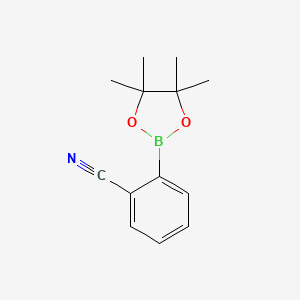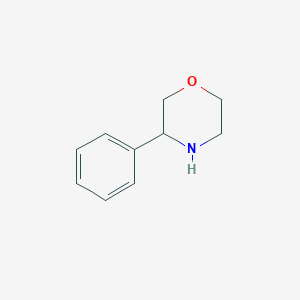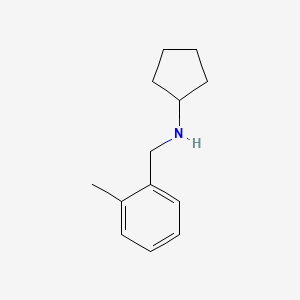
N-(2-Methylbenzyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylbenzyl)cyclopentanamine is a chemical compound1. However, detailed information about this compound is not readily available in the public domain.
Synthesis Analysis
The synthesis of N-(2-Methylbenzyl)cyclopentanamine is not well-documented in the available literature. However, it’s worth noting that its hydrochloride form is available for purchase, suggesting that methods for its synthesis exist23.Molecular Structure Analysis
The molecular structure of N-(2-Methylbenzyl)cyclopentanamine is not explicitly provided in the search results. However, its molecular formula is given as C13H19N4. The InChI code, which provides a textual representation of the molecule’s structure, is also provided4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving N-(2-Methylbenzyl)cyclopentanamine.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-Methylbenzyl)cyclopentanamine are not well-documented. However, it is known that the compound is a solid at room temperature4.Applications De Recherche Scientifique
PET Tracer Development
N-(2-Methylbenzyl)cyclopentanamine derivatives are studied for their potential as PET (Positron Emission Tomography) tracers. A study developed a PET ligand targeting the NR2B binding site of the NMDA receptor, which is crucial in learning and memory. This ligand enters the brain and binds to the NR2B subunit-containing NMDAr in rodents (Christiaans et al., 2014).
Enzyme Interaction
N-(2-Methylbenzyl)cyclopentanamine derivatives have been observed to interact with enzymes. One study demonstrated the inactivation of pig liver mitochondrial monoamine oxidase by a derivative, which is significant as these enzymes are involved in neurotransmitter regulation (Silverman & Hoffman, 1981).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel chemical structures. One example is the synthesis of deca(4-methylbenzyl)ferrocene and -stannocene, showing its utility in complex chemical reactions (Schumann et al., 2005).
Alzheimer's Disease Research
Compounds related to N-(2-Methylbenzyl)cyclopentanamine are explored in Alzheimer's research. Tetrahydrosalens derivatives were evaluated for their potential in disrupting aberrant metal-peptide interactions in Alzheimer's disease, highlighting the therapeutic potential of these compounds (Storr et al., 2009).
Antimicrobial Properties
N-Heterocyclic carbene–silver complexes derived from methylated caffeine, related to N-(2-Methylbenzyl)cyclopentanamine, have shown potent antimicrobial activity, presenting a new class of antibiotics (Kascatan-Nebioglu et al., 2007).
Bioinformatics Tools
The compound is also relevant in the field of bioinformatics. Bioclipse, an open-source workbench for bio- and cheminformatics, provides tools to carry out complex analyses involving compounds like N-(2-Methylbenzyl)cyclopentanamine (Spjuth et al., 2009).
Safety And Hazards
Specific safety and hazard information for N-(2-Methylbenzyl)cyclopentanamine is not readily available. However, it’s always important to handle chemical compounds with care, following appropriate safety protocols.
Orientations Futures
The future directions for the study or use of N-(2-Methylbenzyl)cyclopentanamine are not specified in the available literature.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to refer to scientific literature or consult with a chemical expert.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNQCGNZLHEJQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405935 |
Source


|
| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)cyclopentanamine | |
CAS RN |
108157-27-3 |
Source


|
| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


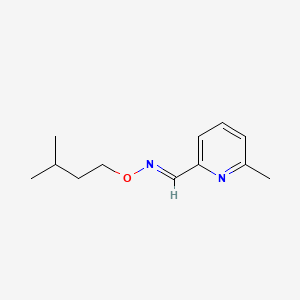
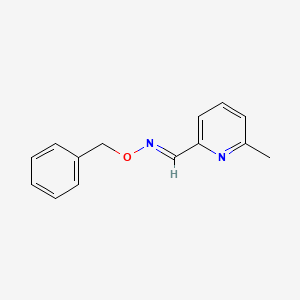
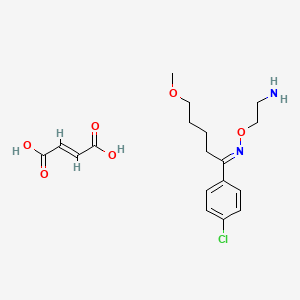

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)
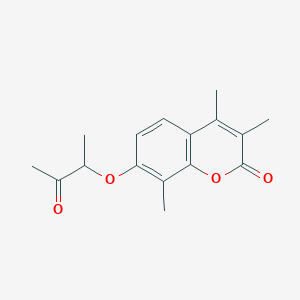
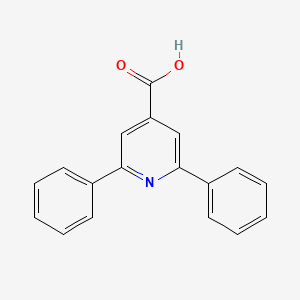
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
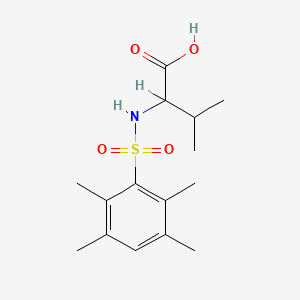
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
